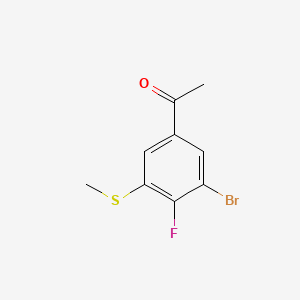
1-(3-Bromo-4-fluoro-5-(methylthio)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-fluoro-5-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H8BrFOS It is characterized by the presence of bromine, fluorine, and a methylthio group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluoro-5-(methylthio)phenyl)ethanone typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Thiomethylation: Addition of a methylthio group to the phenyl ring.
Ethanone Formation: Introduction of the ethanone group to the phenyl ring.
Each of these steps requires specific reagents and conditions, such as the use of bromine for bromination, fluorine or a fluorinating agent for fluorination, and methylthiol for thiomethylation. The final step involves the use of ethanone or an ethanone precursor under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-fluoro-5-(methylthio)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the ethanone group to an alcohol.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanones with various functional groups.
Scientific Research Applications
1-(3-Bromo-4-fluoro-5-(methylthio)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluoro-5-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methylthio groups can influence its reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-fluoro-5-(methylthio)phenyl)propanone: Similar structure with a propanone group instead of ethanone.
1-(3-Bromo-4-fluoro-5-(methylthio)phenyl)butanone: Similar structure with a butanone group instead of ethanone.
1-(3-Bromo-4-fluoro-5-(methylthio)phenyl)pentanone: Similar structure with a pentanone group instead of ethanone.
Uniqueness
1-(3-Bromo-4-fluoro-5-(methylthio)phenyl)ethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methylthio group, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8BrFOS |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
1-(3-bromo-4-fluoro-5-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFOS/c1-5(12)6-3-7(10)9(11)8(4-6)13-2/h3-4H,1-2H3 |
InChI Key |
IHIOGIMTMNACFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















